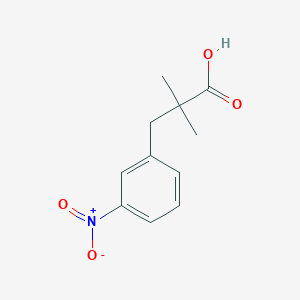
(1-(Cyclopentylmethyl)cyclobutyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Cyclopentylmethyl)cyclobutyl)methanamine: is a chemical compound with the molecular formula C11H21N and a molecular weight of 167.29 g/mol . This compound is a cyclobutane derivative, characterized by the presence of a cyclopentylmethyl group attached to the cyclobutyl ring, and a methanamine group. It is known for its high purity and versatility in various research and development applications .
Vorbereitungsmethoden
The synthesis of (1-(Cyclopentylmethyl)cyclobutyl)methanamine involves several steps, typically starting with the preparation of the cyclobutyl ring and subsequent attachment of the cyclopentylmethyl and methanamine groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclobutyl Ring Formation: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.
Attachment of Cyclopentylmethyl Group:
Introduction of Methanamine Group: The final step involves the attachment of the methanamine group, typically through amination reactions.
Industrial production methods for this compound may involve bulk manufacturing and custom synthesis to meet specific research and development needs .
Analyse Chemischer Reaktionen
(1-(Cyclopentylmethyl)cyclobutyl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(1-(Cyclopentylmethyl)cyclobutyl)methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on different biological targets.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1-(Cyclopentylmethyl)cyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
(1-(Cyclopentylmethyl)cyclobutyl)methanamine can be compared with other similar compounds, such as:
Cyclobutylmethanamine: Lacks the cyclopentylmethyl group, resulting in different chemical and biological properties.
Cyclopentylmethanamine: Lacks the cyclobutyl ring, leading to variations in reactivity and applications.
Cyclobutylcyclopentylamine: Contains both cyclobutyl and cyclopentyl groups but differs in the position of the methanamine group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H21N |
|---|---|
Molekulargewicht |
167.29 g/mol |
IUPAC-Name |
[1-(cyclopentylmethyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C11H21N/c12-9-11(6-3-7-11)8-10-4-1-2-5-10/h10H,1-9,12H2 |
InChI-Schlüssel |
OGAVZIUFDKNJCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)CC2(CCC2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,7-Difluoro-1-azaspiro[3.5]nonane](/img/structure/B13541337.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid](/img/structure/B13541348.png)









![2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-methylpropanoicacid](/img/structure/B13541402.png)

